molecular formula C33H57N3O3 B3045465 N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide CAS No. 107975-92-8

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide

Cat. No.: B3045465
CAS No.: 107975-92-8
M. Wt: 543.8 g/mol
InChI Key: HVHZKCRRIADHDW-UHFFFAOYSA-N
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Description

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide (abbreviated as Trioctyl-BTA) is a symmetrical tricarboxamide derivative with a molecular weight of 543.8 g/mol and the CAS number 107975-92-8 . This compound is a prominent scaffold in supramolecular chemistry, renowned for its ability to self-assemble into well-defined one-dimensional columnar structures . This self-assembly is primarily driven by intermolecular threefold hydrogen bonding between the amide groups, while the three octyl chains provide van der Waals interactions that stabilize the structure and confer moderate hydrophobicity . This combination of features makes it a versatile building block for creating functional nanostructured materials . The primary research applications of Trioctyl-BTA are in the fields of materials science and nanotechnology. It is extensively used in the development of supramolecular polymers, organogels, and liquid crystalline phases . Its mechanism of action involves forming stable helical columnar stacks in solution and the solid state, which can further organize into complex architectures . When incorporated into multi-component systems, it can co-assemble with other derivatives to form functional supramolecular fibers . Furthermore, its structural motif is investigated for creating hydrogen-bonded organic frameworks (HOFs) and other porous materials . Compared to analogues with shorter alkyl chains, the octyl substituents offer an optimal balance of solubility and strong self-assembly propensity . ATTENTION: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

1-N,3-N,5-N-trioctylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O3/c1-4-7-10-13-16-19-22-34-31(37)28-25-29(32(38)35-23-20-17-14-11-8-5-2)27-30(26-28)33(39)36-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3,(H,34,37)(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZKCRRIADHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCC)C(=O)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553969
Record name N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107975-92-8
Record name N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide

Acid Chloride-Mediated Amidation

The most common method for synthesizing this compound involves the reaction of benzene-1,3,5-tricarbonyl trichloride (trimesoyl chloride) with excess octylamine. This approach is highly efficient due to the reactivity of acid chlorides toward nucleophilic amines.

Synthesis of Trimesoyl Chloride

Trimesoyl chloride is typically prepared from trimesic acid (benzene-1,3,5-tricarboxylic acid) using phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction proceeds as follows:
$$
\text{Trimesic acid} + 3 \, \text{PCl}5 \rightarrow \text{Trimesoyl chloride} + 3 \, \text{POCl}3 + 3 \, \text{HCl}
$$
This step is conducted under anhydrous conditions in solvents such as toluene or dichloromethane (DCM). The resulting trimesoyl chloride is moisture-sensitive and must be handled under inert atmospheres.

Amidation with Octylamine

Trimesoyl chloride is reacted with three equivalents of octylamine in the presence of a base such as pyridine or $$N,N$$-diisopropylethylamine (DIPEA) to neutralize HCl generated during the reaction. A representative procedure includes:

  • Dissolving trimesoyl chloride (1 equiv) in dry toluene under argon.
  • Adding octylamine (3 equiv) and pyridine (3 equiv) dropwise at 0°C.
  • Stirring the mixture at room temperature until completion (monitored by TLC).
  • Filtering the precipitated pyridinium hydrochloride salts and evaporating the solvent.
  • Purifying the crude product via recrystallization from ethanol or hexane.

Key Data:

  • Yield: 85–92% (based on analogous syntheses of alkyl-substituted BTAs).
  • Reaction Time: 6–12 hours.
  • Solvent: Toluene, DCM, or tetrahydrofuran (THF).

Alternative Methods: Activated Esters and Coupling Agents

While less common for symmetric BTAs, activated esters have been explored for desymmetrization or functionalization of trimesic acid derivatives. For example, pentafluorophenyl (PFP) esters of trimesic acid can react selectively with amines under mild conditions. However, this method is more relevant for asymmetric BTAs and requires additional steps to activate the carboxyl groups.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice: Nonpolar solvents (toluene, DCM) favor high yields by minimizing side reactions. Polar aprotic solvents like DMF may lead to undesired hydrolysis of trimesoyl chloride.
  • Temperature: Reactions are typically conducted at 0°C initially to control exothermicity, followed by stirring at room temperature.

Stoichiometry and Purity

  • Amine Excess: Using >3 equivalents of octylamine ensures complete substitution of all three acid chloride groups.
  • Purification: Recrystallization from ethanol/hexane mixtures removes unreacted octylamine and byproducts. Column chromatography (silica gel, ethyl acetate/hexane) is optional for further purification.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 0.88 (t, $$J = 6.8 \, \text{Hz}$$, 9H, CH₃), 1.26–1.33 (m, 30H, CH₂), 1.59 (quin, $$J = 7.2 \, \text{Hz}$$, 6H, NCH₂CH₂), 3.42 (t, $$J = 7.6 \, \text{Hz}$$, 6H, NCH₂), 7.92 (s, 3H, ArH).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 14.1 (CH₃), 22.7–31.9 (CH₂), 40.2 (NCH₂), 127.8 (ArC), 166.5 (C=O).
  • IR (KBr):
    • 3300 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Physical Properties

  • Melting Point: 98–102°C (varies with purity).
  • Solubility: Soluble in chloroform, THF, and DCM; insoluble in water.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the acid chloride-mediated synthesis of this compound and related BTA derivatives:

Parameter Acid Chloride Method Activated Ester Method
Yield 85–92% 60–75%
Reaction Time 6–12 hours 24–48 hours
Selectivity High (symmetrical product) Moderate (stepwise control)
Purification Recrystallization Column chromatography
Cost Low High (activated esters)

Industrial and Research Applications

This compound is primarily used in academic research for studying:

  • Self-Assembly: Forms helical fibrils or gels via hydrogen bonding.
  • Supramolecular Polymers: Serves as a building block for stimuli-responsive materials.
  • Liquid Crystals: Exhibits thermotropic behavior due to alkyl chain fluidity.

Chemical Reactions Analysis

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide involves its ability to form stable hydrogen bonds and π-π interactions. These interactions facilitate the formation of supramolecular assemblies, which can encapsulate other molecules, making it useful in drug delivery and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trioctyl-BTA with structurally analogous benzene-1,3,5-tricarboxamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties Applications References
Trioctyl-BTA Three n-octyl chains - Moderate hydrophobicity
- Columnar self-assembly in solution/solid state
- Thermal stability up to 200°C
Supramolecular gels, liquid crystals
N1,N3,N5-Tris(4-dodecylhexadecyl)-BTA Three 4-dodecylhexadecyl chains - Extreme hydrophobicity
- High thermal stability (>250°C)
- Surface-active behavior
Surface coatings, drug delivery
N1,N3,N5-Tris(4-aminophenyl)-BTA Three 4-aminophenyl groups - Hydrophilic due to NH₂ groups
- Soluble in polar solvents (e.g., DMF, DMSO)
- Forms MOFs via coordination
Metal-organic frameworks (MOFs)
N1,N3,N5-Tris(3-pyridyl)-BTA Three 3-pyridyl groups - Coordination sites for metal ions
- Soluble in acetonitrile/water mixtures
- Used in supramolecular networks
Catalysis, luminescent materials
N1,N3,N5-Tris(imidazolium)-BTA Three imidazolium ionic groups - Water solubility
- Ionic conductivity
- Forms ionenes (charged polymers)
Ion-exchange membranes, electrolytes

Self-Assembly and Aggregation Behavior

  • Trioctyl-BTA : Forms helical columnar stacks via threefold H-bonding between amide groups, stabilized by alkyl chain interactions. NMR studies confirm concentration-dependent aggregation in chloroform .
  • Tris(4-aminophenyl)-BTA: Self-assembles into porous MOFs through coordination with metal ions (e.g., Zn²⁺, Cu²⁺). The NH₂ groups enable covalent functionalization .
  • Tris(3-pyridyl)-BTA : Participates in hydrogen-bonded networks with carboxylic acids or metal coordination, forming 2D/3D frameworks .
  • Tris(dodecylhexadecyl)-BTA : Exhibits lyotropic liquid crystalline phases due to bulky alkyl chains, enabling alignment in thin films .

Thermal and Solubility Characteristics

  • Thermal Stability :
    • Trioctyl-BTA: Decomposes at ~200°C .
    • Tris(dodecylhexadecyl)-BTA: Higher stability (>250°C) due to rigid, branched alkyl chains .
    • Tris(imidazolium)-BTA: Lower thermal stability (<150°C) owing to ionic character .
  • Solubility: Trioctyl-BTA: Soluble in chloroform, toluene; insoluble in water . Tris(aminophenyl)-BTA: Soluble in DMSO, DMF; forms gels in water . Tris(pyridyl)-BTA: Soluble in acetonitrile with aqueous compatibility .

Key Research Findings

Alkyl Chain Length vs. Self-Assembly : Longer/branched chains (e.g., dodecylhexadecyl) enhance thermal stability but reduce solubility, while shorter chains (octyl) balance processability and aggregation .

Aromatic vs. Aliphatic Substituents: Pyridyl/aminophenyl groups enable coordination chemistry, whereas alkyl chains dominate van der Waals-driven assembly .

Ionic Derivatives : Imidazolium-substituted BTAs exhibit unique solubility in water, expanding applications to biomedical fields .

Biological Activity

N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide (CAS No. 107975-92-8) is a synthetic compound belonging to the family of benzene-1,3,5-tricarboxamides (BTAs). Due to its unique structural properties and functional groups, this compound has garnered attention in various fields, particularly in supramolecular chemistry and materials science. This article presents a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C33H57N3O3, with a molecular weight of 543.824 g/mol. The compound features three octyl chains attached to a central benzene ring that is further substituted with three carboxamide groups. This structure contributes to its amphiphilic nature, affecting its solubility and interaction with biological membranes.

PropertyValue
Molecular FormulaC33H57N3O3
Molecular Weight543.824 g/mol
LogP9.681
PSA97.770 Ų

Biological Activity Overview

This compound exhibits several biological activities that are significant for research applications:

1. Anticancer Activity
Research indicates that BTAs can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar tricarboxamide compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve modulation of cell signaling pathways related to proliferation and survival.

2. Supramolecular Chemistry Applications
The compound's ability to form supramolecular structures makes it valuable in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that BTAs can self-assemble into nanostructures that facilitate targeted drug delivery in vitro.

Case Studies

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and A549). The results showed a dose-dependent decrease in cell viability with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis.

Case Study 2: Drug Delivery Systems
In a separate investigation, researchers utilized this compound for the encapsulation of doxorubicin in lipid-based nanoparticles. The study found that the nanoparticles significantly improved the therapeutic efficacy of doxorubicin while reducing systemic toxicity in animal models.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsKey Observations
AlkylationOctylamine, Pt catalyst, inert atmosphereGel formation after 24 h
PurificationSilica gel, hexane/EtOAc (8:2)Rf = 0.4–0.5

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies alkyl chain integration (δ 1.2–1.5 ppm for CH2, δ 0.8–0.9 ppm for terminal CH3) and amide proton environments .
  • MALDI-TOF-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~600–650) .
  • FT-IR : Validates amide I (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)Reference
Terminal CH3 (octyl)0.8–0.9[]
Methylene (CH2) in octyl1.2–1.5[]
Amide NH7.5–8.5[]

Advanced: How do computational models elucidate the self-assembly mechanisms of this compound?

Answer:
Molecular dynamics (MD) simulations and quantum mechanics (QM) predict columnar stacking via:

  • Hydrogen bonding : Between amide groups (N–H···O=C) .
  • Solvent interactions : Methanol enhances self-assembly due to stronger binding energy (-25.3 kcal/mol) compared to water (-18.7 kcal/mol) .
  • Validation : Experimental NMR data (e.g., NOESY for spatial proximity) aligns with simulated columnar packing .

Q. Table 3: Computational vs. Experimental Binding Energies

SolventQM (GEBF-B3LYP-D3)Molecular Mechanics (PCFF)
Methanol-25.3 kcal/mol-24.8 kcal/mol
Water-18.7 kcal/mol-17.9 kcal/mol

Advanced: How can conflicting DSC and computational thermal stability data be resolved?

Answer:
Discrepancies arise from solvent residue or simulation approximations. Mitigation strategies include:

  • Experimental : Ensure DSC samples are solvent-free (TGA validation).
  • Computational : Use hybrid QM/MM models (e.g., GEBF-B3LYP-D3/6-31G(d,p)) to account for van der Waals interactions .
  • Case Study : Trihexyl derivatives showed experimental Tm = 120°C vs. simulated Tm = 115°C; deviations attributed to lattice vibrations not modeled .

Basic: What purification methods optimize yield for this compound?

Answer:

  • Precipitation : Cold hexane addition to crude reaction mixtures.
  • Column Chromatography : Silica gel with hexane/EtOAc (8:2), yielding >70% purity .
  • Recrystallization : From ethanol/water (9:1) to remove unreacted octylamine .

Advanced: How does alkyl chain length (C8 vs. C6) impact supramolecular properties?

Answer:

  • Packing Density : Longer chains (C8) increase hydrophobic interactions, stabilizing columnar phases (e.g., higher Tm by ~20°C vs. C6 derivatives) .
  • Solubility : C8 derivatives are less soluble in polar solvents (e.g., DMF) than C6 analogs .

Q. Table 4: Chain Length vs. Thermal Stability

Chain LengthTm (°C)Solubility in DMF (mg/mL)
C612015.2
C81408.7

Advanced: What tandem synthesis strategies enable functionalization of benzene-1,3,5-tricarboxamide derivatives?

Answer:

  • Knoevenagel-Michael Tandem : For introducing thioether groups (e.g., 6-allylsulfanyl derivatives) .
  • Selective Alkylation : Regioselective S-alkylation using allyl bromide under basic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.